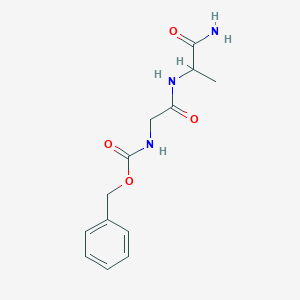

Z-Gly-Ala-NH2

Description

The exact mass of the compound N-[(benzyloxy)carbonyl]glycylalaninamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Gly-Ala-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Gly-Ala-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-[2-[(1-amino-1-oxopropan-2-yl)amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUYPZVICLRSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305112 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-79-2 | |

| Record name | NSC169152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide (Z-Gly-Ala-NH2)

Abstract

Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide, commonly abbreviated as Z-Gly-Ala-NH2, is a protected dipeptide amide of significant interest in biochemical and pharmaceutical research. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus of a glycine-alanine sequence, makes it a valuable tool for studying protease activity, a building block in synthetic peptide chemistry, and a model compound for investigating peptide structure-function relationships. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its primary applications, tailored for researchers and professionals in drug development and life sciences.

Physicochemical Profile

Z-Gly-Ala-NH2 is an organic compound composed of three key moieties: the N-terminal benzyloxycarbonyl (Z) group, a central glycyl-alanyl dipeptide core, and a C-terminal primary amide. The Z-group is a crucial feature, providing stability against many chemical conditions while allowing for facile removal via catalytic hydrogenolysis, a cornerstone of classical peptide synthesis.[1] The Gly-Ala sequence is relevant in various biological contexts, including as a recognition motif for certain enzymes.[2]

Chemical Structure and Properties

The fundamental properties of Z-Gly-Ala-NH2 are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | (S)-Benzyl (2-(2-amino-3-methyl-1-oxobutan-1-yl)amino)acetylcarbamate | N/A |

| Synonyms | Z-Gly-Ala-NH2, Cbz-Gly-L-Ala-NH2 | N/A |

| Molecular Formula | C₁₃H₁₇N₃O₄ | |

| Molecular Weight | 279.29 g/mol | |

| CAS Number | 4976-59-4 | [3] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 136-139 °C | |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. Limited solubility in water. | [4][5] |

Synthesis and Purification

The synthesis of Z-Gly-Ala-NH2 is typically achieved through a standard peptide coupling reaction. The process involves activating the carboxylic acid of N-benzyloxycarbonyl-glycine (Z-Gly-OH) and reacting it with the free amine of L-alaninamide (H-Ala-NH2).

Scientific Rationale

The core of this synthesis is the formation of an amide (peptide) bond. This requires careful selection of reagents to ensure a high yield and prevent side reactions, particularly racemization of the chiral alanine center.

-

N-terminal Protection: Z-Gly-OH is used as the N-terminal residue. The benzyloxycarbonyl (Z or Cbz) group prevents the glycine amine from self-reacting or participating in unwanted side reactions. Its stability and predictable removal make it a classic choice in solution-phase peptide synthesis.[6]

-

Carboxyl Activation: The carboxylic acid of Z-Gly-OH must be "activated" to make it more susceptible to nucleophilic attack by the amine of alaninamide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[7]

-

C-terminal Amide: L-alaninamide provides the nucleophilic primary amine for the coupling reaction and establishes the C-terminal amide of the final product.

Synthesis Workflow Diagram

The logical flow of the synthesis, from starting materials to the final, characterized product, is illustrated below.

Caption: General workflow for the solution-phase synthesis of Z-Gly-Ala-NH2.

Detailed Experimental Protocol

This protocol describes a representative synthesis using DCC and HOBt as coupling agents.

-

Dissolution of Z-Gly-OH: In a round-bottom flask, dissolve 1.0 equivalent of Z-Gly-OH and 1.1 equivalents of HOBt in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Activation: Add 1.1 equivalents of DCC to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

-

Preparation of Alaninamide: In a separate flask, dissolve 1.0 equivalent of L-alaninamide hydrochloride in DMF. Neutralize the salt by adding 1.0 equivalent of a non-nucleophilic base such as triethylamine (TEA) or N-methylmorpholine (NMM), stirring at 0 °C.

-

Coupling Reaction: Add the neutralized alaninamide solution to the activated Z-Gly-OH solution dropwise at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

-

Reaction Work-up:

-

Filter the reaction mixture to remove the precipitated DCU byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[7] This removes unreacted starting materials and acidic/basic impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Z-Gly-Ala-NH2 as a white solid.[1]

-

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, Mass Spectrometry, and melting point analysis.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of Z-Gly-Ala-NH2.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Expected chemical shifts (in δ ppm, typically in DMSO-d₆ or CDCl₃) include:

-

~7.3 ppm: Aromatic protons of the benzyl group (5H, multiplet).

-

~5.1 ppm: Methylene protons of the benzyloxy group (-CH₂-) (2H, singlet).

-

~8.0-8.5 ppm & ~7.0-7.5 ppm: Amide protons (NH), which are often broad and can exchange with D₂O.[8]

-

~4.2 ppm: Alpha-proton of the alanine residue (1H, quintet or multiplet).[9]

-

~3.7 ppm: Alpha-protons of the glycine residue (2H, doublet).[9]

-

~1.3 ppm: Methyl protons of the alanine side chain (3H, doublet).[9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z ≈ 280.3.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational stretches include N-H stretching (~3300 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and prominent C=O stretching from the carbamate and two amide groups (~1700-1630 cm⁻¹).

Applications in Research and Development

The specific structure of Z-Gly-Ala-NH2 makes it a useful tool in several research areas, primarily as a substrate for proteases.

Enzyme Substrate for Protease Assays

Many proteases, particularly dipeptidyl peptidases (DPPs), recognize and cleave dipeptides from the N-terminus of polypeptide chains.[10] Z-Gly-Ala-NH2 can serve as a synthetic substrate to characterize the activity of enzymes that have a preference for Gly or Ala at the P2 and P1 positions, respectively.

The enzymatic cleavage reaction can be monitored by various methods, such as HPLC or mass spectrometry, to quantify the formation of the products (Z-Gly and alaninamide). This allows for the determination of key kinetic parameters like Kₘ and kcat for the enzyme.

Model for Investigating Biological Activity

Dipeptide repeats, including Gly-Ala repeats, are implicated in certain neurodegenerative diseases.[2] While Z-Gly-Ala-NH2 itself is a protected form, it serves as a fundamental chemical model for studying the physicochemical properties, aggregation potential, and toxicity of such dipeptide motifs.[2]

Application Workflow: Protease Cleavage Assay

The diagram below illustrates the use of Z-Gly-Ala-NH2 as a substrate in a typical protease assay.

Caption: Enzymatic cleavage of Z-Gly-Ala-NH2 by a target protease.

Protocol: In Vitro Protease Activity Assay

-

Reagent Preparation:

-

Prepare a stock solution of Z-Gly-Ala-NH2 in a suitable solvent (e.g., DMSO).

-

Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) appropriate for the enzyme being studied.

-

Prepare a stock solution of the purified protease of interest.

-

-

Assay Setup:

-

In a microplate or microcentrifuge tube, add the assay buffer.

-

Add the Z-Gly-Ala-NH2 substrate to the desired final concentration. Pre-incubate at the reaction temperature (e.g., 37 °C) for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a specific amount of the enzyme solution.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or by heat inactivation.

-

-

Product Quantification:

-

Analyze the samples using reverse-phase HPLC (RP-HPLC). Monitor the decrease in the substrate peak area and the corresponding increase in the product peak areas over time.

-

Generate a standard curve for one of the products (e.g., Z-Glycine) to quantify the rate of product formation.

-

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear phase of the product formation curve. Use this data to determine kinetic parameters.

Conclusion

Nα-Benzyloxycarbonyl-Glycyl-L-Alaninamide is a well-defined, synthetically accessible dipeptide derivative. Its utility as a research tool is rooted in the specific chemical properties conferred by the Z-protecting group and the Gly-Ala peptide sequence. From its foundational role in peptide synthesis to its application as a specific substrate in enzyme kinetics, Z-Gly-Ala-NH2 remains a valuable compound for scientists in biochemistry, medicinal chemistry, and drug discovery. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and effective use in a laboratory setting.

References

-

LookChem. Z-Gly-β-Ala-NHNH2. Available from: [Link]

-

Chutai Biology. Z-Ala-Gly-NH2. Available from: [Link]

-

Molbase. Synthesis of N-benzyloxycarbonyl glycyl-L-alanyl-L-prolyl-L-proline benzylester. Available from: [Link]

-

Aapptec Peptides. Z-Gly-NH2 [949-90-6]. Available from: [Link]

-

Royal Society of Chemistry. Experimental Procedures. Available from: [Link]

-

Kalbitzer, H. R., et al. (2002). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry, 96(2-3), 129-40. Available from: [Link]

-

Organic Syntheses. Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Available from: [Link]

-

ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. Available from: [Link]

-

Taechalertpaisarn, J., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ACS Medicinal Chemistry Letters, 13(10), 1621-1627. Available from: [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

-

Nozaki, Y., & Tanford, C. (1963). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 238(12), 4074-4081. Available from: [Link]

-

Ohara-Nemoto, Y., et al. (2018). Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade incretins. Journal of Biological Chemistry, 293(15), 5548-5560. Available from: [Link]

-

Wikipedia. Amino acid. Available from: [Link]

-

Digital Commons @ Trinity. Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Available from: [Link]

-

Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1474-1484. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

PDB-101. Identifying amino acids in protein NMR spectra. Available from: [Link]

-

Diplomata Comercial. Amine Chemical Properties: Understanding Their Applications. Available from: [Link]

-

Michigan State University Chemistry. Proton NMR Table. Available from: [Link]

-

CK-12 Foundation. Chemical Properties of Amines. Available from: [Link]

-

Al-Awadi, F. M., et al. (2022). Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. Molecules, 27(20), 6886. Available from: [Link]

-

Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Available from: [Link]

-

Rashidian, M., et al. (2013). Use of an asparaginyl endopeptidase for chemo-enzymatic peptide and protein labeling. Angewandte Chemie International Edition, 52(40), 10474-10478. Available from: [Link]

-

Chemrevise. Amino Acids. Available from: [Link]

- Ferrier, D. R. (2014). Lippincott's Illustrated Reviews: Biochemistry. Lippincott Williams & Wilkins.

-

Chemistry LibreTexts. Basic Properties of Amines. Available from: [Link]

-

Adibi, S. A., & Morse, E. L. (1986). Influence of Molecular Structure on Half-Life and Hydrolysis of Dipeptides in Plasma: Importance of Glycine as N-terminal Amino Acid Residue. Metabolism, 35(9), 830-6. Available from: [Link]

-

Michigan State University Chemistry. Amine Reactivity. Available from: [Link]

-

Zhou, Q., et al. (2016). The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties. Journal of Biological Chemistry, 291(10), 4903-11. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-ALA-GLY-NH2 | 4976-59-4 [m.chemicalbook.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Proton NMR Table [www2.chemistry.msu.edu]

- 9. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 10. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

Deciphering Protease Specificity: A Comparative Analysis of Z-Gly-Ala-NH2 and Z-Gly-Pro-AMC Substrates

As a Senior Application Scientist, I frequently consult on the design of robust biochemical assays for protease characterization and drug screening. A critical decision in these workflows is the selection of an appropriate synthetic peptide substrate. The choice between a fluorogenic substrate like Z-Gly-Pro-AMC and an amide-terminated substrate like Z-Gly-Ala-NH2 is not merely a matter of detection preference; it is fundamentally dictated by the active site architecture of the target enzyme, the steric constraints of its sub-sites, and the kinetic resolution required by the assay.

This technical guide deconstructs the structural causality, kinetic profiling, and validated methodologies for utilizing these two distinct classes of protease substrates.

Structural Causality and Mechanistic Profiling

Synthetic substrates are engineered to exploit the specific subsite preferences (S1, S1', S2, etc.) of proteases. Both substrates discussed here utilize an N-terminal Benzyloxycarbonyl (Z) protecting group. The Z-group serves a dual purpose: it prevents non-specific degradation by background aminopeptidases in complex biological samples, and it provides a hydrophobic moiety that enhances binding affinity to the protease's S subsites, mimicking a longer peptide chain.

Z-Gly-Pro-AMC: Targeting Post-Proline Cleaving Enzymes

Z-Gly-Pro-AMC is a highly specialized fluorogenic substrate designed for enzymes that can accommodate the cyclic pyrrolidine ring of proline.

-

Enzyme Specificity: It is the gold standard for assaying prolyl endopeptidases (PREP) and Fibroblast Activation Protein (FAP)[1][2]. These enzymes possess a highly restrictive S1 pocket that specifically binds proline.

-

Leaving Group Causality: The substrate utilizes 7-Amino-4-methylcoumarin (AMC) as the leaving group. When attached via an amide bond to the carboxyl group of proline, AMC's fluorescence is quenched. Upon post-proline cleavage by FAP or PREP, the free AMC amine is released, yielding a massive fluorescent signal shift (Excitation: 380 nm, Emission: 465 nm)[1].

-

Assay Advantage: The AMC group allows for continuous, real-time kinetic monitoring without the need for secondary coupling enzymes, offering picomolar sensitivity[2].

Z-Gly-Ala-NH2: Probing Metallo-Neutral Proteinases

Z-Gly-Ala-NH2 is an unlabelled, amide-terminated dipeptide substrate utilized primarily for metalloproteases.

-

Enzyme Specificity: It is heavily utilized to characterize metallo-neutral proteinases, such as Pseudomonas aeruginosa elastase and thermolysin[3][4]. These enzymes exhibit strong S1' subsite specificity, preferring to cleave at the amino-side of small or hydrophobic residues like Alanine[3].

-

Leaving Group Causality: Unlike FAP, many metalloproteases possess sterically restricted S1' or S2' pockets that cannot accommodate a bulky coumarin group like AMC. Therefore, a simple C-terminal amide (-NH2) is used. The -NH2 group prevents degradation by carboxypeptidases while maintaining the steric profile of a natural peptide chain.

-

Assay Advantage: Cleavage occurs between Gly and Ala, releasing Z-Gly and Ala-NH2[3]. Because there is no intrinsic fluorophore, cleavage must be quantified via end-point assays, such as reverse-phase HPLC or colorimetric ninhydrin reactions that detect the newly exposed primary amine on Ala-NH2.

Systems Visualization: Cleavage & Detection Modalities

Fig 1: Cleavage mechanisms and detection modalities for Z-Gly-Pro-AMC and Z-Gly-Ala-NH2 substrates.

Comparative Quantitative Data Summary

To aid in experimental design, the kinetic and physical parameters of these two substrates are summarized below based on established biochemical profiling[1][2][3][4].

| Parameter | Z-Gly-Pro-AMC | Z-Gly-Ala-NH2 |

| Target Protease Class | Prolyl Endopeptidases (e.g., FAP, PREP) | Metallo-neutral Proteinases (e.g., Elastase) |

| Scissile Bond (Cleavage) | Post-Proline (Gly-Pro -|- AMC) | Pre-Alanine (Gly -|- Ala-NH2) |

| Detection Modality | Continuous Fluorogenic | End-Point Colorimetric / HPLC |

| Readout Signal | Free AMC (Ex: 380 nm, Em: 465 nm) | Free Ala-NH2 (Ninhydrin Absorbance: 570 nm) |

| Typical Working Conc. | 100 - 300 μM | 1.0 - 4.0 mM |

| Reference Kinetics | Specific Activity >3000 pmol/min/μg (FAP) | Km ≈ 2.1 mM (P. aeruginosa elastase) |

Validated Experimental Methodologies

A robust assay must be a self-validating system. The protocols below integrate specific inhibitors to prove that the observed signal is definitively caused by the target enzyme, eliminating false positives from background hydrolysis.

Protocol A: Continuous Fluorogenic Assay for FAP (Z-Gly-Pro-AMC)

This protocol enables real-time kinetic tracking of Fibroblast Activation Protein (FAP) activity[1][2].

-

Buffer Preparation: Prepare assay buffer consisting of 50 mM Tris, 140 mM NaCl, pH 7.5.

-

Substrate Preparation: Dissolve Z-Gly-Pro-AMC in pure DMSO to create a 10 mM stock. Dilute in assay buffer to a 380 μM working solution (pre-heated to 37°C)[1].

-

Enzyme & Control Setup (Self-Validation):

-

Test Well: Add 10 μL of recombinant FAP enzyme (e.g., 1 μg/mL).

-

Validation Well: Add 10 μL of FAP pre-incubated with 250 nM of a specific FAP inhibitor (e.g., Talabostat) for 15 minutes at 37°C[1].

-

-

Reaction Initiation: Add 35 μL of the 380 μM Z-Gly-Pro-AMC working solution to all wells to achieve a final substrate concentration of ~266 μM[1].

-

Data Acquisition: Immediately read the microplate in a fluorometer at 37°C, taking measurements every 60 seconds for 30 minutes at Ex: 380 nm / Em: 465 nm[1]. Calculate Vmax from the linear slope of the relative fluorescence units (RFU) over time.

Protocol B: End-Point Ninhydrin Assay for Elastase (Z-Gly-Ala-NH2)

Because Z-Gly-Ala-NH2 lacks a fluorophore, cleavage is measured by quantifying the released primary amines via a ninhydrin reaction[3][4].

-

Buffer Preparation: Prepare 0.1 M Tris-HCl buffer containing 2.5 mM CaCl₂ (essential for metalloprotease stability), pH 7.0[3].

-

Substrate Preparation: Prepare a 4.0 mM solution of Z-Gly-Ala-NH2 in the assay buffer.

-

Enzyme & Control Setup (Self-Validation):

-

Reaction Initiation: Add the Z-Gly-Ala-NH2 substrate to the tubes and incubate in a water bath at 40°C for exactly 15 minutes[3].

-

Quench and Detection: Quench the reaction by adding 1 mL of a citrate-buffered ninhydrin reagent. Boil the samples at 100°C for 10 minutes to develop the purple color.

-

Data Acquisition: Cool the tubes on ice, dilute with 50% ethanol, and measure the absorbance at 570 nm using a spectrophotometer. Quantify the released Ala-NH2 against a standard curve of free alanine.

Fig 2: Experimental workflows for continuous fluorogenic vs. end-point colorimetric protease assays.

References

-

Morihara, K., Tsuzuki, H., Oka, T., Inoue, H., & Ebata, M. "Pseudomonas aeruginosa Elastase: Affinity Chromatography and Some Properties as a Metallo-neutral Proteinase". Agricultural and Biological Chemistry (Taylor & Francis / Tandfonline). URL: [Link]

-

ABclonal. "Recombinant Human Prolyl endopeptidase FAP Protein". ABclonal. URL: [Link]

Sources

S1' Subsite Profiling of Pseudomonas aeruginosa Elastase: The Z-Gly-Ala-NH2 Paradigm

Executive Summary

Pseudomonas aeruginosa elastase (PAE), also known as pseudolysin or LasB, is a highly destructive zinc-dependent metalloprotease (M4 family) and a primary virulence factor responsible for host tissue degradation during infection[1]. Because of its role in immune evasion and chronic wound colonization, LasB is a prime target for novel anti-virulence therapeutics.

To design effective inhibitors, researchers must deeply understand the enzyme's substrate specificity. While modern high-throughput screens often rely on internally quenched fluorogenic substrates, the foundational mechanics of the LasB active site—specifically the critical S1' subsite —are best illustrated through classic kinetic profiling using synthetic peptides like Z-Gly-Ala-NH2 . This whitepaper explores the anomalous kinetic behavior of Z-Gly-Ala-NH2, demonstrating why it serves as a critical negative control and structural probe in metalloprotease drug development.

Mechanistic Basis: Ground State Binding vs. Transition State Stabilization

LasB is a typical metallo-neutral proteinase. Its catalytic mechanism relies on a zinc ion (Zn²⁺) coordinated by histidine residues in the active site, which activates a water molecule to attack the scissile peptide bond.

The specificity of LasB is heavily dictated by the P1' residue of the substrate (the amino acid immediately C-terminal to the cleavage site). The enzyme possesses a deep, hydrophobic S1' pocket designed to accommodate bulky, aromatic, or large aliphatic side chains[2].

When evaluating Z-Gly-Ala-NH2 (where the scissile bond is between Glycine and Alanine), a fascinating biochemical divergence occurs:

-

Ground State Binding ( Km ): The substrate binds to the active site with high affinity. The transition from a Glycine at P1' (Z-Gly-Gly-NH2) to an Alanine (Z-Gly-Ala-NH2) improves the Michaelis constant ( Km ) significantly, showing that the S1' pocket prefers at least some steric presence over a naked proton.

-

Transition State Stabilization ( kcat ): Despite binding effectively, the catalytic turnover ( kcat ) for Z-Gly-Ala-NH2 is negligible[2]. Alanine's small methyl side chain fails to adequately pack against the hydrophobic walls of the S1' pocket. Consequently, the substrate is not anchored tightly enough to properly orient the scissile bond toward the catalytic zinc and the nucleophilic water molecule during the transition state.

Kinetic Data: The S1' Pocket Specificity

The causality between P1' bulk and catalytic efficiency is starkly visible when comparing Z-Gly-Ala-NH2 to optimal substrates. The data below illustrates that the S1' subsite is a driver of catalysis rather than just binding.

Table 1: Kinetic Parameters for Hydrolysis of Z-Gly-X-NH2 by P. aeruginosa Elastase

| Substrate | P1' Residue (X) | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency ( kcat/Km ) | Interpretation |

| Z-Gly-Gly-NH2 | Glycine | 6.4 | Negligible | ~0 | Poor Binder, No Cleavage |

| Z-Gly-Ala-NH2 | Alanine | 2.1 | Negligible | ~0 | Good Binder, No Cleavage |

| Z-Gly-Leu-NH2 | Leucine | 2.0 | 23.0 | 11.5 | Good Binder, Good Cleavage |

| Z-Gly-Phe-NH2 | Phenylalanine | 2.1 | 47.6 | 22.6 | Good Binder, Excellent Cleavage |

Data derived from the foundational affinity chromatography and kinetic studies of PAE[2].

Experimental Workflow: Self-Validating Kinetic Assay

To utilize Z-Gly-Ala-NH2 effectively in a laboratory setting, it is typically deployed as a negative control or a weak competitive binder. The following protocol outlines a self-validating system to ensure that the lack of cleavage is due to S1' exclusion, not assay failure.

Methodology

Step 1: Reagent & Enzyme Preparation

-

Buffer: Prepare 0.1 M Tris-HCl (pH 7.0 - 7.5), supplemented with 2.5 mM CaCl₂[3].

-

Causality: Calcium ions do not participate directly in catalysis but are strictly required to stabilize the structural architecture of LasB and prevent autoproteolysis.

-

-

Enzyme: Purified P. aeruginosa elastase (LasB) at a working concentration of 0.01 – 2 µg/mL.

-

Substrates: Prepare 10 mM stock solutions of Z-Gly-Ala-NH2 (Test) and Z-Gly-Phe-NH2 (Positive Control) in DMSO.

Step 2: Reaction Initiation

-

Dilute substrates into the reaction buffer to achieve a concentration gradient (0.175 mM to 4.0 mM) to allow for accurate Michaelis-Menten plotting.

-

Equilibrate the mixtures at 40°C for 5 minutes[2].

-

Add the LasB enzyme to initiate the reaction.

Step 3: Quenching and Quantification

-

At specific time intervals (e.g., 5, 10, 15 minutes), extract aliquots and quench the reaction using 15 mM EDTA.

-

Causality: EDTA acts as a potent chelator, instantly stripping the catalytic Zn²⁺ from the active site and halting all metalloprotease activity[3].

-

-

Quantify the release of the free amino group (H₂N-Ala-NH2 or H₂N-Phe-NH2) using a Ninhydrin colorimetric assay (absorbance at 570 nm) or via Reverse-Phase HPLC.

Step 4: Self-Validation Check

-

If Z-Gly-Ala-NH2 shows no cleavage, immediately verify the parallel Z-Gly-Phe-NH2 run. If the positive control yields a high kcat (~47 s⁻¹), the system self-validates that the enzyme is highly active and specifically rejecting the small P1' Alanine.

Caption: Workflow for PAE substrate specificity profiling highlighting the S1' pocket divergence.

Implications for Drug Development

The kinetic profile of Z-Gly-Ala-NH2 provides a masterclass in rational drug design for metalloproteases. Because Z-Gly-Ala-NH2 binds well ( Km = 2.1 mM) but is not cleaved, it effectively acts as a weak competitive inhibitor.

Drug developers leverage this exact structural logic to design potent peptidomimetic inhibitors. By understanding that the S1' pocket requires bulk for catalysis but not necessarily for ground-state binding, medicinal chemists can design molecules that place a strong zinc-binding group (ZBG, such as a hydroxamate or thiol) at the cleavage site, paired with a bulky hydrophobic moiety (like an isobutyl or benzyl group) at the P1' position. This creates a molecule that mimics the transition state perfectly, permanently occupying the S1' pocket and neutralizing the virulence factor without being degraded by it.

References

-

Inhibition of the Quorum Sensing System, Elastase Production and Biofilm Formation in Pseudomonas aeruginosa by Psammaplin A and Bisaprasin Source: MDPI URL:[Link]

-

Biochemical Characterization of Elastase From Pseudomonas aeruginosa SES 938-1 Source: SciSpace / Turkish Journal of Biology URL:[Link]

-

Pseudomonas aeruginosa Elastase: Affinity Chromatography and Some Properties as a Metallo-neutral Proteinase Source: Agricultural and Biological Chemistry (Taylor & Francis) URL:[Link]

Sources

Structural Biology of Peptidomimetics: A Comprehensive Guide to Z-Gly-Ala-NH2 Co-Crystallization

Executive Summary

The structural elucidation of protease-ligand complexes is a cornerstone of structure-based drug design (SBDD). Among the arsenal of peptidomimetic probes, Z-Gly-Ala-NH2 (Carbobenzoxy-glycyl-alanyl-amide, CAS 17331-79-2)[1] serves as an exemplary model ligand. Synthesized using high-efficiency peptide coupling reagents[2], this dipeptide derivative is widely utilized to map the subsite architecture of metalloproteases (such as Botulinum Neurotoxin) and various serine peptidases cataloged in the MEROPS database[3].

This whitepaper provides an authoritative, deep-dive methodology for the co-crystallization of Z-Gly-Ala-NH2 with target proteases. Moving beyond generic protocols, this guide emphasizes the causality behind crystallographic choices and establishes a self-validating workflow to ensure high-resolution, artifact-free electron density maps.

Mechanistic Rationale: The Z-Gly-Ala-NH2 Pharmacophore

To successfully co-crystallize a ligand, one must first understand its structural thermodynamics. Z-Gly-Ala-NH2 is not a random sequence; it is a highly specific chemical tool designed to probe protease active sites without being rapidly hydrolyzed.

-

The Carbobenzoxy (Z) Group: This bulky, hydrophobic N-terminal protecting group acts as an anchor, driving the ligand into the hydrophobic S2 or S3 pockets of the enzyme.

-

The Gly-Ala Backbone: The minimal steric hindrance of glycine allows deep penetration into the catalytic cleft, while the alanine methyl group probes the S1' subsite for steric tolerance.

-

The C-Terminal Amide (-NH2): Unlike a free carboxylic acid, the amide terminus neutralizes the charge, preventing artifactual electrostatic repulsions and mimicking the continuation of a natural polypeptide chain.

Fig 2. Mechanistic mapping of Z-Gly-Ala-NH2 functional groups to protease active site pockets.

Physicochemical Constraints & Strategy Selection

In structural biology, the choice between soaking (introducing the ligand to a pre-formed apo-crystal) and co-crystallization (forming the complex in solution prior to crystallization) is dictated by the ligand's physicochemical properties.

Because of the highly hydrophobic Cbz group, Z-Gly-Ala-NH2 exhibits poor aqueous solubility. Soaking requires highly concentrated ligand solutions (10–50 mM), which necessitates high concentrations of DMSO. This often destroys the crystal lattice or causes the crystal to crack due to conformational shifts upon binding. Therefore, co-crystallization is the mandatory approach for this class of peptidomimetics.

Table 1: Physicochemical Properties of Z-Gly-Ala-NH2

| Property | Value | Crystallographic Implication |

| Molecular Weight | 279.29 g/mol | Requires < 2.5 Å resolution to unambiguously resolve the Cbz aromatic ring from solvent. |

| H-Bond Donors | 3 | Drives backbone-to-backbone anchoring; highly sensitive to pH shifts in the crystallization drop. |

| H-Bond Acceptors | 4 | Coordinates with catalytic water molecules or active-site metal ions (e.g., Zn²⁺). |

| Hydrophobicity (LogP) | ~1.5 - 2.0 | Mandates the use of 100% anhydrous DMSO for the primary stock solution to prevent aggregation. |

| Rotatable Bonds | 7 | High entropic penalty upon binding; requires complex incubation at 4°C to stabilize transient states. |

The Self-Validating Co-Crystallization Protocol

The following protocol is engineered as a self-validating system. At each critical juncture, a quality control (QC) checkpoint ensures that the experiment only proceeds if the underlying biophysics are sound.

Step 1: Ligand Solubilization

-

Weigh Z-Gly-Ala-NH2 powder and dissolve in 100% anhydrous DMSO to achieve a 100 mM stock concentration.

-

Causality: DMSO is hygroscopic. If water is absorbed from the atmosphere, the local dielectric constant drops, causing the hydrophobic Cbz group to initiate micelle formation or precipitation.

-

Self-Validation Checkpoint 1: Centrifuge the stock at 14,000 x g for 10 minutes. If a visible pellet forms, the DMSO has absorbed water. Discard and remake.

Step 2: Target Protein Preparation

-

Purify the target protease and concentrate to 10–15 mg/mL in a low-ionic-strength buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Causality: High salt concentrations increase the surface tension of the solvent, which can forcefully eject the hydrophobic ligand from the solution (salting-out effect) before it can bind to the active site.

Step 3: Complex Formation

-

Add the Z-Gly-Ala-NH2 stock to the protein solution to achieve a 3:1 to 5:1 molar excess of ligand to protein. Ensure the final DMSO concentration remains strictly below 5% (v/v) .

-

Incubate the mixture on ice (4°C) for 2 hours.

-

Causality: The 4°C incubation lowers the kinetic energy of the system, minimizing the entropic penalty of the ligand's 7 rotatable bonds and trapping the transient Enzyme-Substrate (ES) complex.

-

Self-Validation Checkpoint 2 (Critical): Perform Dynamic Light Scattering (DLS) on the incubated complex. A Polydispersity Index (PdI) < 0.2 confirms a monodisperse, stable complex. A PdI > 0.3 indicates DMSO-induced protein denaturation or ligand aggregation. Do not proceed to crystallization if PdI > 0.3.

Step 4: Vapor Diffusion Setup

-

Set up hanging drop vapor diffusion plates. Mix the protein-ligand complex with the reservoir solution at a 1:1 ratio (e.g., 1 µL complex + 1 µL reservoir).

-

Causality: The hanging drop method provides a gentler equilibration curve compared to sitting drops, which is vital for maintaining the delicate equilibrium of the non-covalently bound Z-Gly-Ala-NH2 during lattice formation.

Fig 1. Optimized co-crystallization workflow for Z-Gly-Ala-NH2 and target proteases.

Crystallographic Optimization Matrix

When initial hits are obtained, they must be optimized to achieve diffraction-quality crystals. Table 2 outlines the causal matrix for optimizing Z-Gly-Ala-NH2 complexes.

Table 2: Co-Crystallization Optimization Matrix

| Parameter | Tested Range | Causality / Rationale |

| Precipitant (PEG) | ± 2% to 5% increments | Fine-tunes the dielectric constant of the drop. Z-Gly-Ala-NH2 prefers lower PEG molecular weights (e.g., PEG 3350) to avoid phase separation. |

| pH Optimization | ± 0.2 pH units | Alters the protonation state of active site histidines/aspartates, directly impacting the H-bond network with the Gly-Ala backbone. |

| Additives (Glycerol) | 5% - 10% (v/v) | Acts as a cryoprotectant and stabilizes the hydrophobic Cbz group exposed to the solvent channels of the crystal lattice. |

| Temperature | 4°C vs. 20°C | 4°C slows nucleation, yielding fewer but larger, highly ordered crystals ideal for resolving the 7 rotatable bonds of the ligand. |

Structure Solution and Refinement Considerations

Upon successful X-ray data collection and molecular replacement, the electron density map (2Fo-Fc and Fo-Fc) must be carefully interpreted.

Handling the Cbz Group: The Carbobenzoxy group often protrudes toward the solvent-exposed regions of the S2/S3 pockets. Consequently, it may exhibit elevated B-factors or multiple conformations.

-

Refinement Rule: Do not force the Cbz group into a single conformation if the Fo-Fc map shows bifurcated density. Model it as alternate conformations (e.g., Occupancy 0.5 / 0.5) to accurately reflect the thermodynamic reality of the crystal lattice.

-

Validation: Always compute a Simulated Annealing Omit Map (excluding the Z-Gly-Ala-NH2 ligand) to definitively prove that the density corresponding to the Cbz ring and the Gly-Ala backbone is not model bias.

References

- 17331-79-2 CAS MSDS (Z-GLY-ALA-NH2). ChemicalBook.

- Applications of Peptide Coupling Reagents - An Update. ResearchGate.

- Three Dimensional Structure Determination of Botulinum Neurotoxin. Defense Technical Information Center (DTIC).

- Searches of the MEROPS database - EMBL-EBI. European Bioinformatics Institute.

Sources

Methodological & Application

Z-Gly-Ala-NH2 peptide synthesis building block protocol

Application Note: Scalable Solution-Phase Synthesis of Z-Gly-Ala-NH2

Introduction & Strategic Rationale

Short peptide amides, such as Z-Gly-Ala-NH2 (Carbobenzoxy-Glycyl-Alanine amide), serve as critical building blocks and intermediates in the synthesis of complex peptidomimetics, targeted protease substrates, and active pharmaceutical ingredients (APIs). While Solid-Phase Peptide Synthesis (SPPS) dominates the production of longer amino acid sequences, Liquid-Phase Peptide Synthesis (LPPS) remains the gold standard for manufacturing short di- and tripeptide building blocks. LPPS provides superior modularity, cost-effectiveness at scale, and the capacity for rigorous intermediate purification without the need for specialized polymer resins[1].

The strategic selection of the Carbobenzoxy (Z or Cbz) protecting group for the N-terminus of glycine ensures robust protection against unwanted self-condensation during carboxylic acid activation[2]. Furthermore, the C-terminal amidation of the alanine residue mimics the natural peptide backbone, neutralizing the terminal charge and significantly enhancing the stability of the final peptidomimetic against exopeptidase degradation.

Mechanistic Causality & Self-Validating Design

This protocol utilizes the highly efficient EDC/HOBt coupling strategy. Every reagent is selected based on precise mechanistic causality to maximize yield and purity:

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid of Z-Gly-OH. Unlike DCC (which produces insoluble dicyclohexylurea), EDC's primary byproduct is a water-soluble urea derivative, allowing for seamless removal during aqueous work-up[3].

-

HOBt (Hydroxybenzotriazole): Acts as a critical racemization suppressant. It reacts with the highly reactive, but unstable, O-acylisourea intermediate to form a stable, yet reactive OBt-ester. This prevents the formation of oxazolones (the primary pathway for racemization) and limits N-acylurea dead-end byproducts[4].

-

DIPEA (N,N-Diisopropylethylamine): A sterically hindered base used to neutralize the H-Ala-NH2·HCl salt. Its steric bulk prevents it from acting as a competing nucleophile against the activated ester, cleanly liberating the alanine amine for the coupling step.

The Self-Validating Work-up System: The downstream liquid-liquid extraction is designed as a self-validating purification matrix. By sequentially altering the pH of the aqueous wash, specific impurities are systematically ionized and partitioned into the aqueous phase. If the phase separation is clean and the calculated mass recovery aligns with the theoretical yield, the system chemically validates the purity of the intermediate prior to analytical testing.

Process Visualization

Workflow for solution-phase synthesis and self-validating extraction of Z-Gly-Ala-NH2.

Quantitative Reagent Matrix

Scale: 10.0 mmol

| Reagent | MW ( g/mol ) | Equivalents | Amount | Mechanistic Function |

| Z-Gly-OH | 209.20 | 1.0 | 2.09 g | N-terminal protected building block |

| H-Ala-NH2·HCl | 124.57 | 1.1 | 1.37 g | C-terminal nucleophile |

| EDC·HCl | 191.70 | 1.2 | 2.30 g | Primary coupling/activating agent |

| HOBt (anhydrous) | 135.13 | 1.2 | 1.62 g | Racemization suppressant / Activator |

| DIPEA | 129.24 | 2.5 | 4.35 mL | Non-nucleophilic base |

| DCM / DMF | N/A | N/A | 40 mL / 30 mL | Co-solvent system |

Step-by-Step Experimental Protocol

Phase 1: Activation of the Carboxylic Acid

-

In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Z-Gly-OH (2.09 g, 10.0 mmol) and anhydrous HOBt (1.62 g, 12.0 mmol) in 40 mL of anhydrous Dichloromethane (DCM) and 10 mL of Dimethylformamide (DMF). (Note: DMF is added to ensure complete dissolution of the HOBt).

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes to allow the complete formation of the active OBt-ester.

Phase 2: Preparation of the Free Amine 4. In a separate 50 mL Erlenmeyer flask, dissolve H-Ala-NH2·HCl (1.37 g, 11.0 mmol) in 20 mL of anhydrous DMF. 5. Add DIPEA (4.35 mL, 25.0 mmol) dropwise to the solution. Stir for 10 minutes at room temperature to fully liberate the free amine from its hydrochloride salt.

Phase 3: Coupling Reaction 6. Transfer the neutralized H-Ala-NH2 solution dropwise into the activated Z-Gly-OH mixture while maintaining the temperature at 0 °C. 7. Keep the reaction at 0 °C for 1 hour, then remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for an additional 12 hours under an inert nitrogen atmosphere.

Phase 4: Self-Validating Work-up and Extraction 8. Concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and DMF. 9. Redissolve the resulting crude viscous residue in 100 mL of Ethyl Acetate (EtOAc). 10. Acidic Wash: Transfer the organic layer to a separatory funnel and wash with 5% aqueous KHSO4 (3 × 50 mL). (Causality: This selectively protonates unreacted H-Ala-NH2, DIPEA, and the water-soluble EDC urea byproduct, stripping them into the aqueous layer). 11. Basic Wash: Wash the organic layer with saturated aqueous NaHCO3 (3 × 50 mL). (Causality: This deprotonates unreacted Z-Gly-OH and HOBt, extracting them as highly soluble sodium salts). 12. Brine Wash: Wash with saturated NaCl solution (1 × 50 mL) to pull residual water out of the organic phase. 13. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to yield Z-Gly-Ala-NH2 as a highly pure white solid.

Analytical Validation

-

Yield Calculation: Weigh the final lyophilized or crystallized product. A successful LPPS coupling under these conditions should yield >85% (approx. 2.37 g).

-

LC-MS: Confirm the mass of the synthesized dipeptide (Theoretical Mass: 279.29 g/mol ; expected [M+H]⁺ = 280.13 m/z).

-

HPLC: Assess purity using a reverse-phase C18 column, monitoring at 214 nm (peptide amide bond absorption) and 254 nm (Cbz aromatic ring absorption).

References[4] Title: Applications of Peptide Coupling Reagents - An Update: The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review

Sources

Troubleshooting & Optimization

Optimizing HPLC separation of Z-Gly-Ala-NH2 and metabolites

Technical Support Center: HPLC Method Development & Troubleshooting for Z-Gly-Ala-NH2 and Metabolites

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the complex chromatographic behavior of Z-protected dipeptides and their cleavage products. Separating a highly hydrophobic parent molecule like Z-Gly-Ala-NH2 from its highly hydrophilic metabolites (e.g., Ala-NH2, Z-Gly) requires precise control over stationary phase chemistry, ion-pairing dynamics, and gradient slopes.

This guide moves beyond basic troubleshooting to explain the causality behind each parameter, ensuring your analytical or preparative workflows are robust, reproducible, and LC-MS compatible.

Part 1: Method Development Logic & Workflow

When developing an HPLC method for Z-Gly-Ala-NH2 and its metabolites, you are dealing with extreme polarity differences. The benzyloxycarbonyl (Z) group dominates the hydrophobicity of the parent peptide, while the loss of this group in metabolites (like Ala-NH2) results in highly polar, early-eluting fragments[1]. The diagram below outlines the self-validating logic required to achieve baseline resolution across this polarity spectrum.

Logical workflow for optimizing HPLC separation of Z-protected peptides and metabolites.

Part 2: Diagnostic Knowledge Base (FAQs)

Q1: Why does the basic metabolite (Ala-NH2) exhibit severe peak tailing, and how do I resolve it without ruining LC-MS sensitivity? Causality: Peak tailing for basic peptide fragments is primarily driven by secondary ionic interactions. The positively charged amine group of Ala-NH2 interacts strongly with residual, unprotonated silanol groups (Si-O⁻) on the silica matrix of the stationary phase[2][3]. Solution: Traditionally, 0.1% Trifluoroacetic acid (TFA) is used to lower the pH (protonating silanols) and act as a strong ion-pairing agent to mask these interactions. However, TFA causes severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[2]. To resolve this, switch your mobile phase additive to Difluoroacetic acid (DFA) . DFA provides a highly effective middle-ground: it possesses sufficient ion-pairing strength to maintain sharp peak capacities and eliminate tailing, while drastically improving MS sensitivity compared to TFA.

Q2: Z-Gly and Z-Gly-Ala are co-eluting. How do I separate these structurally similar hydrophobic fragments? Causality: Both fragments are dominated by the bulky, highly hydrophobic Z-protecting group, causing them to partition similarly into a standard C18 stationary phase. Their only difference is a single C-terminal alanine residue. Solution: First, flatten your gradient. Peptides elute in a very narrow window of organic modifier; a steep gradient will force them to co-elute. Reduce your gradient slope to 0.5% – 1.0% Acetonitrile per minute through their specific elution window[4]. If co-elution persists, switch from a standard C18 to a polar-embedded column (e.g., PolarAdvantage II). The embedded amide or ether groups provide complementary selectivity by introducing hydrogen-bonding dynamics that easily differentiate the C-terminal structures of the two fragments[5].

Q3: How do I capture the highly polar Ala-NH2 fragment while still eluting the highly hydrophobic Z-Gly-Ala-NH2 in a reasonable timeframe? Causality: If you start your gradient at a standard 20% organic modifier, the polar Ala-NH2 will not partition into the stationary phase and will elute in the void volume ( t0 ), making quantification impossible. Solution: Implement a dual-slope gradient. Start with an isocratic hold at a very low organic concentration (2-5% Acetonitrile) for 3-5 minutes to focus and retain the polar Ala-NH2 fragment at the head of the column. Once the polar fragment elutes, initiate a steeper ramp (e.g., 5% to 60% Acetonitrile over 15 minutes) to rapidly elute the strongly retained Z-protected parent peptide.

Part 3: Self-Validating Experimental Protocol

This protocol establishes a baseline method for profiling Z-Gly-Ala-NH2 and its metabolites, incorporating built-in validation checks to ensure scientific rigor.

Phase 1: System Preparation & Sample Focusing

-

Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% DFA) and Mobile Phase B (Acetonitrile + 0.1% DFA). Note: Ensure DFA is LC-MS grade (<100 ppb sodium/potassium) to prevent adduct formation.

-

Sample Dilution: Dissolve the peptide mixture in 95% Mobile Phase A / 5% Mobile Phase B. Validation Check: Injecting samples in high-organic diluents causes solvent-mismatch, leading to peak splitting. The sample diluent must match initial gradient conditions.

Phase 2: Chromatographic Execution 3. Column Selection: Install a high-purity, end-capped C18 column (e.g., 130 Å, 1.7 μm, 2.1 × 150 mm) to minimize baseline silanol activity[2]. Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer. 4. Gradient Programming:

-

0.0 - 3.0 min: Isocratic hold at 5% B (Retains Ala-NH2 and Gly-Ala-NH2).

-

3.0 - 25.0 min: Linear ramp from 5% B to 55% B (Separates Z-Gly, Z-Gly-Ala, and Z-Gly-Ala-NH2).

-

25.0 - 27.0 min: Column wash at 95% B.

-

27.0 - 35.0 min: Re-equilibration at 5% B.

Phase 3: Validation & Iteration 5. System Suitability Check: Analyze the chromatogram. Calculate the resolution ( Rs ) between the critical pair (typically Z-Gly and Z-Gly-Ala).

-

Self-Validation: If Rs<1.5 , decrease the gradient slope between 30-45% B to 0.5% B/min[4].

-

MS Sensitivity Check: Compare the Total Ion Chromatogram (TIC) signal-to-noise ratio. If using DFA, the signal should be 3x to 5x higher than historical TFA runs.

Part 4: Quantitative Data Center

The choice of mobile phase additive dictates the success of both the chromatographic separation and the downstream mass spectrometric detection. Use the table below to select the optimal additive based on your specific analytical goals.

| Mobile Phase Additive | pKa | Ion-Pairing Strength | Chromatographic Resolution ( Rs ) | LC-MS Sensitivity | Primary Recommendation / Use Case |

| Formic Acid (FA) | 3.75 | Weak | Low (Broad peaks, tailing for basic fragments) | Excellent (Minimal ion suppression) | Discovery LC-MS where sensitivity is prioritized over peak capacity. |

| Difluoroacetic Acid (DFA) | 1.34 | Moderate | High (Sharp peaks, masks silanols) | High (Significantly better than TFA) | Optimal Choice. Balances high peak capacity with robust MS quantification. |

| Trifluoroacetic Acid (TFA) | 0.23 | Strong | Excellent (Maximum peak capacity) | Low (Severe ion suppression) | Preparative HPLC or UV-only analytical workflows where MS is not required[2]. |

References

-

Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. Available at: [Link]

-

General approach for the development of preparative peptide separations. HPLC.eu. Available at: [Link]

-

Perhydropyrrolo[1,2-a]pyrazines as Non-Peptide Scaffolds. Semantic Scholar. Available at: [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at:[Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. Available at:[Link]

Sources

Technical Support Center: Navigating Hydrophobic Substrate Aggregation in Enzyme Assays

Welcome to the technical support center dedicated to a persistent and often underestimated challenge in enzyme kinetics: the aggregation of hydrophobic substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter puzzling data and experimental roadblocks due to the poor aqueous solubility of their compounds. Here, we move beyond simple troubleshooting steps to provide a deeper understanding of the underlying physical chemistry and offer robust, field-proven solutions to ensure the integrity and accuracy of your enzyme assays.

The Challenge: When "Insoluble" Means Inaccurate

Hydrophobic molecules, when introduced into the aqueous environment of a typical enzyme assay buffer, have a strong tendency to self-associate. This phenomenon, driven by the hydrophobic effect, leads to the formation of aggregates, colloids, or even visible precipitates.[1][2] Such aggregation is not merely a solubility issue; it fundamentally compromises the validity of your kinetic data.

Troubleshooting Guide: Identifying the Symptoms of Aggregation

This section is formatted as a series of common problems you might observe in the lab. Each question is followed by an explanation of how it relates to substrate aggregation and initial steps for diagnosis.

Q1: My kinetic data is highly variable and suffers from poor reproducibility, even within the same experiment. Could substrate aggregation be the culprit?

A1: Absolutely. Inconsistent results are a hallmark of substrate aggregation. When a hydrophobic compound is not fully solubilized, it exists in a heterogeneous state—a mixture of monomers, small oligomers, and larger aggregates. The proportion of each species can vary between wells and over time, leading to significant well-to-well variability in the effective substrate concentration available to the enzyme. This directly translates to poor reproducibility of your reaction rates.

Initial Diagnostic Steps:

-

Visual Inspection: Carefully inspect your assay plate or cuvettes against a dark background. Look for any signs of turbidity, cloudiness, or visible precipitate.

-

Concentration-Dependent Effects: Run a simple experiment where you vary the substrate concentration and look for a disproportional, non-linear increase in signal variability as the concentration increases.

Q2: I'm observing a "lag phase" at the beginning of my reaction progress curves, especially at higher substrate concentrations. What does this indicate?

A2: A lag phase, or a delay before the reaction reaches its steady-state velocity, can be a strong indicator of substrate aggregation. This delay may represent the time required for the enzyme to interact with and partially disaggregate the substrate colloids to access the monomeric form, or it could be an artifact of light scattering by the aggregates interfering with the detection method (e.g., in absorbance or fluorescence-based assays).

Initial Diagnostic Steps:

-

Pre-incubation Test: Pre-incubate your enzyme with the assay buffer before adding the hydrophobic substrate. Then, in a separate experiment, pre-incubate the substrate in the assay buffer for the same amount of time before adding the enzyme. If the lag phase is reduced or eliminated in the latter case, it suggests the substrate is reaching a more stable, less aggregated state over time.

Q3: My IC50 values for a known inhibitor are significantly weaker (higher) than expected, and the inhibition curves are shallow. Is this related to aggregation?

A3: Yes, this is a common consequence of substrate or compound aggregation. When a test compound (inhibitor) aggregates, its effective monomeric concentration—the form that typically binds to the enzyme's active site—is much lower than the total concentration you added. This leads to an apparent decrease in potency (a higher IC50 value). Similarly, if the substrate is aggregating, it can create an environment where the inhibitor has difficulty competing for the enzyme, also resulting in a perceived loss of potency.

Initial Diagnostic Steps:

-

Detergent Test: A classic method to probe for aggregation-based inhibition is to re-run the IC50 determination in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[4] If the IC50 value shifts to a more potent (lower) value, it strongly suggests that the detergent is disrupting compound aggregates and revealing the true potency of the monomeric inhibitor.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing potential substrate aggregation issues.

Caption: A workflow for troubleshooting hydrophobic substrate aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason hydrophobic substrates aggregate in aqueous buffers?

A1: This is due to the "hydrophobic effect." Water molecules are highly ordered and form a dynamic network of hydrogen bonds. When a nonpolar, hydrophobic molecule is introduced, it disrupts this network. To minimize this disruption and maximize the entropy of the system, the water molecules essentially "force" the hydrophobic molecules to cluster together, reducing the total hydrophobic surface area exposed to the water.[1][2] This self-association is the primary driver of aggregation.[5]

Q2: How can I definitively confirm that my substrate is aggregating?

A2: While visual inspection is a good first step, the gold standard for detecting and characterizing aggregation is Dynamic Light Scattering (DLS) .[6] DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light caused by Brownian motion.[7] An increase in the hydrodynamic radius of particles as you increase the compound concentration is a clear sign of aggregation.[6][8] DLS is extremely sensitive and can detect aggregates that are not visible to the naked eye.[7][8]

Q3: Is there a specific concentration at which my substrate will begin to aggregate?

A3: Yes, this is often referred to as the Critical Aggregation Concentration (CAC). Below the CAC, the compound exists primarily as monomers. Above the CAC, aggregation begins to occur. The CAC is analogous to the Critical Micelle Concentration (CMC) for detergents.[9] The CAC is not a fixed value; it can be influenced by buffer composition, pH, ionic strength, and temperature. DLS is an excellent tool for determining the CAC of your compound under your specific assay conditions.[3]

In-Depth Solutions & Experimental Protocols

Once aggregation is confirmed, the next step is to implement a strategy to mitigate it. Here are four common and effective approaches, along with the rationale and detailed protocols.

Organic Co-solvents (e.g., DMSO)

Mechanism of Action: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is miscible with water and can dissolve a wide range of hydrophobic and hydrophilic compounds.[10] By including a small percentage of DMSO in the final assay buffer, you increase the overall polarity of the solvent, making it more favorable for the hydrophobic substrate to remain in solution rather than aggregate.

Causality and Considerations: While effective, DMSO can also impact enzyme structure and activity.[11] At low concentrations (typically 1-5%), many enzymes tolerate DMSO well. However, at higher concentrations, it can cause protein unfolding and inhibition.[10][12] It is absolutely critical to determine the DMSO tolerance of your specific enzyme.

Protocol: Determining Enzyme Tolerance to DMSO

-

Prepare a DMSO Dilution Series: Prepare a series of assay buffers containing a range of DMSO concentrations (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% v/v).

-

Set Up Reactions: For each DMSO concentration, set up a standard enzyme reaction using a known, soluble substrate (if available) or your substrate of interest at a concentration well below its solubility limit.

-

Measure Activity: Initiate the reactions and measure the initial velocity for each condition.

-

Plot and Analyze: Plot the relative enzyme activity (as a percentage of the 0% DMSO control) against the DMSO concentration.

-

Determine Working Range: Identify the highest concentration of DMSO that does not significantly inhibit (e.g., <10% inhibition) your enzyme's activity. This will be your maximum allowable DMSO concentration for subsequent assays.

Non-ionic Detergents (e.g., Triton™ X-100, Tween® 20)

Mechanism of Action: Detergents are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[13] At a concentration above their CMC, detergent molecules self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic exterior.[14] These micelles can encapsulate hydrophobic substrate molecules within their core, effectively shielding them from the aqueous buffer and preventing aggregation.[13]

Causality and Considerations: Non-ionic detergents are generally considered "mild" and are less likely to denature proteins compared to ionic detergents like SDS.[13][15] However, they can still affect enzyme activity, and their use must be empirically validated. The key is to use a concentration above the detergent's CMC but low enough to avoid disrupting the enzyme's structure.

Table 1: Properties of Common Non-ionic Detergents

| Detergent | Typical CMC (in water) | Recommended Working Concentration |

| Triton™ X-100 | ~0.16 mM (~0.01% w/v)[16][17] | 0.01% - 0.1% (v/v) |

| Tween® 20 | ~0.06 mM (~0.007% w/v) | 0.01% - 0.05% (v/v)[4] |

CMC values can be affected by buffer salts and temperature.

Protocol: Incorporating Detergents into Your Assay

-

Select a Detergent: Start with a mild, non-ionic detergent like Tween® 20 or Triton™ X-100.

-

Prepare Stock Solution: Prepare a 10% (v/v) stock solution of the detergent in your assay buffer. Note: These solutions can be viscous; ensure thorough mixing.

-

Determine Optimal Concentration: Set up your enzyme assay with your hydrophobic substrate. Test a range of final detergent concentrations, starting from just below the CMC to several-fold above it (e.g., 0.005%, 0.01%, 0.025%, 0.05%).

-

Run Controls: Always include two critical controls:

-

No Enzyme Control: To ensure the detergent itself isn't causing a signal.

-

No Substrate Control: To measure any effect of the detergent on the enzyme's background activity.

-

-

Identify Optimal Range: Select the lowest detergent concentration that provides a stable, linear reaction rate and maximal activity, indicating effective substrate solubilization without enzyme inhibition.

Diagram: Detergent Micelle Action

Caption: Detergent micelles encapsulate hydrophobic substrates.

Carrier Proteins (e.g., Bovine Serum Albumin - BSA)

Mechanism of Action: BSA is a protein known for its ability to bind to a wide variety of molecules, including hydrophobic compounds.[18] It acts as a "carrier" or "scavenger" in the assay, binding to hydrophobic substrates and preventing them from aggregating or sticking to plastic surfaces.[19] This keeps the substrate bioavailable for the enzyme. Fatty acid-free BSA is often recommended for superior blocking performance.[18]

Causality and Considerations: BSA is an effective and gentle solubilizing agent.[20] However, because it binds to the substrate, it can act as a competitive inhibitor by sequestering the substrate away from the enzyme. Therefore, the concentration of BSA must be carefully optimized. It is particularly useful for "sticky" compounds that adhere to assay plates.

Protocol: Optimizing BSA Concentration

-

Choose High-Quality BSA: Start with a fatty acid-free BSA preparation for the most consistent results.

-

Prepare BSA Stock: Make a 10 mg/mL stock solution in your assay buffer.

-

Test BSA Range: Set up your enzyme assay and test a range of final BSA concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

-

Monitor Activity: Measure the initial reaction rates. You may observe an initial increase in activity as BSA prevents aggregation, followed by a decrease at higher BSA concentrations due to substrate sequestration.

-

Select Optimal Concentration: Choose the BSA concentration that gives the highest and most stable enzyme activity.

Cyclodextrins

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a unique, torus-like structure.[21] The exterior of the molecule is hydrophilic, while the central cavity is hydrophobic.[22][23] This structure allows them to encapsulate hydrophobic "guest" molecules (your substrate) within their cavity, forming a water-soluble "inclusion complex."[21][23] This effectively masks the hydrophobic nature of the substrate, dramatically increasing its apparent water solubility.[21][24] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[23][25]

Causality and Considerations: Cyclodextrins are highly effective and are often used in pharmaceutical formulations to improve drug solubility.[22] They are generally considered biochemically inert. The binding affinity between the cyclodextrin and the substrate is a key factor. The complex must be stable enough to keep the substrate in solution, but the substrate must also be able to dissociate to become available to the enzyme.

Protocol: Using Cyclodextrins for Solubilization

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high solubility and safety profile.[23]

-

Prepare Substrate-CD Complex: It is often best to pre-formulate the substrate with the cyclodextrin. a. Prepare a concentrated stock solution of HP-β-CD in water or your assay buffer (e.g., 20-40% w/v). b. Dissolve your hydrophobic substrate directly into this cyclodextrin solution to create a concentrated, water-soluble stock of your substrate.

-

Assay Setup: Add a small volume of this substrate-CD stock solution to your final assay mixture.

-

Optimization: The molar ratio of cyclodextrin to substrate may need to be optimized. Start with a large molar excess of cyclodextrin (e.g., 100:1) and titrate down to find the minimum ratio that maintains solubility and maximal enzyme activity.

Diagram: Cyclodextrin Inclusion Complex

Caption: Cyclodextrin encapsulates a hydrophobic substrate.

Summary and Best Practices

| Method | Pros | Cons | Best For... |

| Organic Co-solvents | Simple to implement; effective for many compounds. | Can inhibit or denature enzymes; requires careful validation. | Initial troubleshooting; moderately hydrophobic compounds. |

| Detergents | Highly effective at solubilizing; well-characterized. | Can interfere with some enzymes; may affect protein-protein interactions. | Very hydrophobic compounds; disrupting aggregate-based inhibitors. |

| Carrier Proteins (BSA) | Gentle; prevents surface adsorption. | Can sequester substrate; potential for batch-to-batch variability. | "Sticky" compounds that bind to plastics. |

| Cyclodextrins | Highly effective; biochemically inert; improves stability. | May require pre-formulation; potential for substrate sequestration. | Compounds with very poor solubility; developing robust assays. |

Final Recommendation: There is no one-size-fits-all solution. The best approach is to systematically and empirically test these strategies. Begin with the simplest method (organic co-solvents) and progress to more sophisticated solutions as needed. Always validate your chosen method by ensuring it does not intrinsically alter the enzyme's kinetic properties. By understanding and proactively addressing substrate aggregation, you can significantly improve the quality, reproducibility, and reliability of your enzyme assay data.

References

- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Google Cloud.

- Dynamic Light Scattering (DLS) - Creative Biolabs. (n.d.). Creative Biolabs.

- Dynamic Light Scattering (DLS) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.

- Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Podcast.

- UNDERSTANDING DLS DATA To assess the reliability of screening hits, it is good practice to verify that compounds are soluble and - CACHE. (n.d.). CACHE.

- Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC. (n.d.). National Center for Biotechnology Information.

- Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC. (n.d.). National Center for Biotechnology Information.

- Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - UBC Chemistry | - The University of British Columbia. (2025). UBC Chemistry.

- Recombinant Bovine Serum Albumin (rBSA) as a Blocking Agent: Applications and Benefits. (2025, March 7). Levprot Bioscience.

- Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET Osmotic Pumps.

- Cyclodextrins as pharmaceutical solubilizers - Ovid. (n.d.). Ovid.

- Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. (n.d.). Wyatt Technology.

- Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC. (n.d.). National Center for Biotechnology Information.

- Detergents: Triton X-100, Tween-20, and More - Labome. (2023, May 10). Labome.

- Behind the Blot: Everything You Need to Know About Tween 20. (2025, August 6). GoldBio.

- Critical micelle concentration - Wikipedia. (n.d.). Wikipedia.

- Dynamic Light Scattering (DLS) - Unchained Labs. (n.d.). Unchained Labs.

- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.

- The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC. (n.d.). National Center for Biotechnology Information.

- Non-Specific Binding: Why It Needs to be Blocked in Western blots! - G-Biosciences. (2017, March 7). G-Biosciences.

- Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization - Agilent. (n.d.). Agilent.

- Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (2015, November 19). CiteAb.

- Detergent in Polystyrene ELISA - Fisher Scientific. (n.d.). Fisher Scientific.

- Which detergent interferes with enzymatic activity the least? (2019, November 4). ResearchGate.

- Detergent types and critical micelle concentrations (CMC) - NovoPro Bioscience Inc. (2023, September 30). NovoPro Bioscience Inc..

- Western Blot Protocol - BSA Blocking - Atlas Antibodies. (n.d.). Atlas Antibodies.

- Protein and Enzyme Activity Assays Support—Troubleshooting - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- Influence of organic co-solvents on the activity and substrate specificity of feruloyl esterases - CIB. (n.d.). Centro de Investigaciones Biológicas Margarita Salas.

- Quantitative assessment of bovine serum albumin proteins for blocking applications. (2019, December 9). Nature.

- Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. (n.d.). InfinixBio.

- Enzymes in organic synthesis. 22. Effects of organic solvents on horse liver alcohol dehydrogenase-catalyzed reduction. (n.d.). Journal of Organic Chemistry.

- Recent progress in understanding hydrophobic interactions - PNAS. (2006, October 24). Proceedings of the National Academy of Sciences.

- In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.

- How can I increase the solubility to perform an enzyme assay? (2015, April 7). ResearchGate.

- The Hydrophobic Effect - YouTube. (2010, March 15). YouTube.

- Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation - PMC. (2023, August 29). National Center for Biotechnology Information.

- Enzyme Activity Assays - MilliporeSigma. (n.d.). MilliporeSigma.

- Technical Support Center: Preventing Compound Precipitation in Culture Media - Benchchem. (n.d.). Benchchem.

- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam. (n.d.). Abcam.

- A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. (n.d.). Waters.

- Investigating the Role of Surface Hydrophobicity in Protein Aggregation - SciSpace. (2017, May 5). SciSpace.

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs.

- Visualizing Hydrophobic and Hydrophilic Enzyme Interactions during Immobilization by Means of Infrared Microscopy - MDPI. (2022, September 1). MDPI.

- (PDF) Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation - ResearchGate. (n.d.). ResearchGate.

- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.). Benchchem.

- Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). National Center for Biotechnology Information.

- Enzyme flexibility: a new concept in recognition of hydrophobic substrates - PubMed. (n.d.). National Center for Biotechnology Information.

Sources

- 1. pnas.org [pnas.org]

- 2. youtube.com [youtube.com]

- 3. wyatt.com [wyatt.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic Light Scattering - Creative Biolabs [creative-biolabs.com]

- 7. unchainedlabs.com [unchainedlabs.com]

- 8. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Detergents: Triton X-100, Tween-20, and More [labome.com]

- 14. agilent.com [agilent.com]

- 15. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]